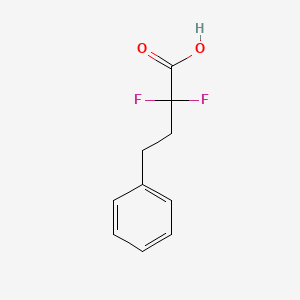

2,2-Difluoro-4-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,2-Difluoro-4-phenylbutanoic acid” is a chemical compound with the CAS Number: 142977-63-7 . It has a molecular weight of 200.18 and its IUPAC name is 2,2-difluoro-4-phenylbutanoic acid . The compound is typically stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .

Molecular Structure Analysis

The InChI Code for “2,2-Difluoro-4-phenylbutanoic acid” is 1S/C10H10F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) . This code provides a detailed description of the molecule’s structure and composition.

Physical And Chemical Properties Analysis

“2,2-Difluoro-4-phenylbutanoic acid” is a powder . It is stored at a temperature of 4 degrees Celsius . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Biocatalysis Enhancement

2,2-Difluoro-4-phenylbutanoic acid has been investigated for its role in enhancing biocatalytic efficiency. Researchers have explored its transformation using recombinant aromatic l-amino acid transaminase from Enterobacter sp. BK2K-1. The resulting product, l-HPA, exhibited over 94% conversion and greater than 99% enantiomeric excess (ee) .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2,2-Difluoro-4-phenylbutanoic acid is the PA endonuclease . This enzyme plays a crucial role in the replication of the influenza virus . The PA endonuclease is responsible for the “cap-snatching” step of viral mRNA transcription, which allows transcripts to be processed by the host ribosome .

Mode of Action

2,2-Difluoro-4-phenylbutanoic acid inhibits the enzymatic activity of the isolated PA endonuclease domain . It does this by coordinating the two-metal endonuclease active site and engaging the active site residues . This inhibition blocks the “cap-snatching” process, thereby preventing the replication of the influenza virus .

Biochemical Pathways

The compound affects the biochemical pathway involved in the replication of the influenza virus . By inhibiting the PA endonuclease, it disrupts the “cap-snatching” process, which is essential for the translation of viral mRNAs by the host ribosome . This disruption prevents the virus from replicating and spreading.

Result of Action

The molecular effect of 2,2-Difluoro-4-phenylbutanoic acid’s action is the inhibition of the PA endonuclease, which prevents the “cap-snatching” process and halts the replication of the influenza virus . On a cellular level, this means that the virus cannot spread within the host, potentially stopping the infection.

properties

IUPAC Name |

2,2-difluoro-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-10(12,9(13)14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXIVWTWKFJRGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-4-phenylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2814927.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2814930.png)

![5-(3-chlorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2814932.png)

![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(1-cyano-2,2-dimethylpropyl)acetamide](/img/structure/B2814945.png)